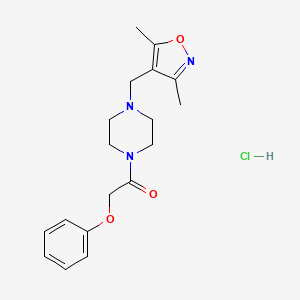
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperazine ring with a dimethylisoxazole moiety and a phenoxy group, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H26ClN3O3, with a molecular weight of approximately 379.9 g/mol. The presence of the isoxazole ring suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C19H26ClN3O3 |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1396881-57-4 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the dimethylisoxazole may enhance binding affinity to certain targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in disease processes, particularly those related to neurodegenerative diseases or cancer.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to serotonin receptor modulation.
- Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, suggesting dose-dependent cytotoxicity.
Cell Line IC50 (µM) HeLa 20 MCF7 15 A549 25 - Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.
Propiedades
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-14-17(15(2)24-19-14)12-20-8-10-21(11-9-20)18(22)13-23-16-6-4-3-5-7-16;/h3-7H,8-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWWFNCSXJWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













